molecular formula C22H22N2O2 B5218101 2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone

2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone

Cat. No.: B5218101
M. Wt: 346.4 g/mol
InChI Key: QKIPLNRCKJHTKO-UHFFFAOYSA-N
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Description

2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone is a complex organic compound with a unique structure that combines a pyridine ring, a benzylamino group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with benzylamine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with pyridine-4-carbaldehyde under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[(Benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone apart is its unique combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(benzylamino)-hydroxymethylidene]pyridin-1-yl]-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-17-7-9-19(10-8-17)21(25)16-24-13-11-20(12-14-24)22(26)23-15-18-5-3-2-4-6-18/h2-14,23,26H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPLNRCKJHTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2C=CC(=C(NCC3=CC=CC=C3)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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